molecular formula C18H30N2O2 B1228812 2-hydroxy-2-pentyl-N'-phenylheptanehydrazide

2-hydroxy-2-pentyl-N'-phenylheptanehydrazide

Cat. No. B1228812
M. Wt: 306.4 g/mol
InChI Key: WZVCYCPXUQPZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2-pentyl-N'-phenylheptanehydrazide is a member of phenylhydrazines.

Scientific Research Applications

Synthesis and Biological Evaluation

2-Hydroxy-2-pentyl-N'-phenylheptanehydrazide, as a derivative of 2-hydroxy benzohydrazide, is a key compound in synthesizing various heterocyclic compounds. These compounds exhibit antimicrobial activities against different microorganisms, demonstrating its potential in the field of medicinal chemistry and drug development (Sarshira et al., 2016).

Lipid Peroxidation and Protein Modifications

In research exploring lipid peroxidation products, derivatives of 2-hydroxyheptanal, a compound structurally similar to 2-hydroxy-2-pentyl-N'-phenylheptanehydrazide, have been found to react with lysine-containing dipeptides. This finding is significant for understanding protein modifications during lipid peroxidation, which has implications in various physiological and pathological processes (Itakura & Uchida, 2003).

Complexation with Variable Valence Metal Ions

Research has shown that compounds similar to 2-hydroxy-2-pentyl-N'-phenylheptanehydrazide can form complexes with variable valence metal ions like vanadium. These complexes have potential applications in catalysis and materials science (Patra et al., 2012).

Antimicrobial and Pharmaceutical Applications

Derivatives of hydrazides, which include compounds like 2-hydroxy-2-pentyl-N'-phenylheptanehydrazide, have been synthesized and evaluated for their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and pharmaceuticals (Čačić et al., 2006).

Novel Complex Synthesis

Studies have demonstrated the synthesis of novel complexes using compounds structurally related to 2-hydroxy-2-pentyl-N'-phenylheptanehydrazide. These findings have implications in the field of coordination chemistry and could lead to the development of new materials with unique properties (Biswas et al., 2016).

properties

Product Name

2-hydroxy-2-pentyl-N'-phenylheptanehydrazide

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-hydroxy-2-pentyl-N'-phenylheptanehydrazide

InChI

InChI=1S/C18H30N2O2/c1-3-5-10-14-18(22,15-11-6-4-2)17(21)20-19-16-12-8-7-9-13-16/h7-9,12-13,19,22H,3-6,10-11,14-15H2,1-2H3,(H,20,21)

InChI Key

WZVCYCPXUQPZCM-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCC)(C(=O)NNC1=CC=CC=C1)O

Canonical SMILES

CCCCCC(CCCCC)(C(=O)NNC1=CC=CC=C1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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